Cas no 2680536-37-0 (tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate structure
2680536-37-0 structure
商品名:tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
CAS番号:2680536-37-0
MF:C16H28N2O4
メガワット:312.404524803162
CID:6369704
PubChem ID:165943566

tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
    • 2-Azabicyclo[2.1.1]hexane-2-carboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, 1,1-dimethylethyl ester
    • EN300-37375425
    • 2680536-37-0
    • EN300-7107505
    • tert-butyl (1s)-1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
    • tert-butyl 1-(((tert-butoxycarbonyl)amino)methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
    • インチ: 1S/C16H28N2O4/c1-14(2,3)21-12(19)17-10-16-7-11(8-16)9-18(16)13(20)22-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,19)
    • InChIKey: LNIBNABYXLYIKL-UHFFFAOYSA-N
    • ほほえんだ: C12(CNC(OC(C)(C)C)=O)CC(C1)CN2C(OC(C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 312.20490738g/mol
  • どういたいしつりょう: 312.20490738g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 456
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 67.9Ų

じっけんとくせい

  • 密度みつど: 1.130±0.06 g/cm3(Predicted)
  • ふってん: 405.4±18.0 °C(Predicted)
  • 酸性度係数(pKa): 13.46±0.46(Predicted)

tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7107505-5.0g
tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2680536-37-0 95.0%
5.0g
$3645.0 2025-03-12
Enamine
EN300-7107505-0.1g
tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2680536-37-0 95.0%
0.1g
$437.0 2025-03-12
Enamine
EN300-7107505-0.05g
tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2680536-37-0 95.0%
0.05g
$293.0 2025-03-12
Enamine
EN300-37375425-0.1g
tert-butyl (1s)-1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2680536-37-0
0.1g
$1106.0 2023-07-06
Enamine
EN300-37375425-0.25g
tert-butyl (1s)-1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2680536-37-0
0.25g
$1156.0 2023-07-06
Enamine
EN300-37375425-5.0g
tert-butyl (1s)-1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2680536-37-0
5.0g
$3645.0 2023-07-06
1PlusChem
1P0281BB-1g
tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2680536-37-0 95%
1g
$1615.00 2023-12-18
1PlusChem
1P0281BB-10g
tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2680536-37-0 95%
10g
$6743.00 2023-12-18
1PlusChem
1P0281BB-2.5g
tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2680536-37-0 95%
2.5g
$3108.00 2023-12-18
1PlusChem
1P0281BB-250mg
tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2680536-37-0 95%
250mg
$832.00 2024-05-08

tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate 関連文献

tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylateに関する追加情報

Comprehensive Overview of tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS No. 2680536-37-0)

The compound tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS No. 2680536-37-0) is a highly specialized bicyclic derivative with significant applications in pharmaceutical research and organic synthesis. Its unique azabicyclo[2.1.1]hexane scaffold, combined with tert-butyl and carbamate protecting groups, makes it a valuable intermediate for drug discovery, particularly in the development of protease inhibitors and peptidomimetics. Researchers are increasingly exploring its potential in fragment-based drug design (FBDD) due to its rigid structure and functional versatility.

In recent years, the demand for N-Boc-protected compounds like tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has surged, driven by trends in small-molecule therapeutics and bioconjugation. The compound’s CAS No. 2680536-37-0 is frequently queried in scientific databases, reflecting its relevance in medicinal chemistry workflows. Its stability under mild conditions and compatibility with solid-phase peptide synthesis (SPPS) further enhance its utility. Notably, the tert-butoxycarbonyl (Boc) group ensures selective deprotection, a feature critical for multi-step synthetic routes.

From a structural perspective, the 2-azabicyclo[2.1.1]hexane core offers conformational constraints that mimic proline derivatives, a hotspot in GPCR-targeted drug discovery. This aligns with current industry focus on ring-strained bioisosteres to improve metabolic stability. The compound’s amino-methyl functionality also enables click chemistry modifications, addressing the growing interest in ADC (antibody-drug conjugate) payloads. Analytical techniques such as HPLC-MS and NMR are commonly employed to verify its purity, as highlighted in recent ACS publications.

Beyond pharmaceuticals, tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has garnered attention in material science for designing supramolecular architectures. Its dual carbamate groups facilitate hydrogen-bonding networks, a property leveraged in self-assembling systems. Furthermore, its lipophilicity (logP) profile makes it a candidate for CNS drug delivery studies, a trending topic in blood-brain barrier (BBB) research. Patent filings indicate its use in kinase inhibitor scaffolds, reinforcing its cross-disciplinary appeal.

For synthetic chemists, optimizing the yield of CAS No. 2680536-37-0 remains a key challenge. Recent microwave-assisted synthesis protocols have reduced reaction times while maintaining high enantiomeric excess. Environmental considerations also drive innovations in green chemistry approaches, such as catalytic hydrogenation for deprotection. These advancements align with the broader push for sustainable pharmaceutical manufacturing, a priority for regulatory agencies like the FDA and EMA.

In summary, tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exemplifies the intersection of structural innovation and practical utility. Its role in high-throughput screening libraries and covalent inhibitor development ensures sustained interest. As AI-driven molecular modeling accelerates, compounds like this will likely feature prominently in de novo drug design pipelines, answering the demand for next-generation therapeutics.

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